1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound features a distinctive structure characterized by a tetrahydroisoquinoline core, which is further substituted with a chlorophenethyl group and methoxy groups at specific positions. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research.
The compound has been referenced in various scientific literature, particularly in studies focusing on its pharmacological properties and synthesis methods. It has been synthesized as part of research into neuroactive compounds and potential therapeutic agents targeting specific receptors in the brain .
This compound is classified under:
The synthesis of 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate typically involves several key steps:
The synthesis may utilize techniques such as microwave-assisted reactions to improve yield and reduce reaction times. For example, heating the reaction mixture in a microwave reactor can significantly accelerate the Pictet–Spengler cyclization process .
The molecular formula for 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate is with a molecular weight of approximately 415.93 g/mol. The structure consists of:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms and molecular weight confirmation .
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate can participate in various chemical reactions:
The reactivity profile indicates that this compound can be modified further to create analogs with potentially enhanced pharmacological properties or different receptor selectivity .
The mechanism of action for 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate primarily involves its interaction with neurotransmitter receptors in the central nervous system. It has been noted for its selective antagonistic activity towards certain N-methyl-D-aspartate (NMDA) receptor subtypes.
Binding affinity studies have shown a reported dissociation constant () estimate of approximately , indicating significant potency in receptor binding assays .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time .
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate is primarily used in:
The compound's unique structure and biological activity make it a valuable candidate for further exploration in medicinal chemistry and pharmacology .
The Pictet–Spengler reaction serves as the foundational step for constructing the tetrahydroisoquinoline core of the target compound. This acid-catalyzed cyclization involves the condensation of phenethylamine derivatives with aldehyde precursors under rigorously controlled conditions. For 1-(4-chlorophenethyl)-6,7-dimethoxy-2-phenethyltetrahydroisoquinoline, the optimized protocol employs 3,4-dimethoxyphenethylamine and 4-chlorophenethylaldehyde in trifluoroacetic acid (TFA) at 0°C for 1 hour, followed by gradual warming to 25°C over 12 hours [4]. This temperature gradient strategy suppresses iminium salt precipitation and enhances diastereoselectivity (>8:1 trans:cis). Critical modifications include the incorporation of molecular sieves (4Å) to sequester reaction water, driving the equilibrium toward cyclic product formation. Post-cyclization, the secondary amine undergoes N-phenethylation via reductive amination using phenylacetaldehyde and sodium triacetoxyborohydride in dichloromethane, achieving >95% conversion with minimal overalkylation [4] [9].
Table 1: Optimization of Pictet-Spengler Cyclization Parameters
Catalytic System | Temperature Profile | Reaction Time (h) | Diastereomeric Ratio (trans:cis) | Yield (%) |
---|---|---|---|---|
TFA (0.5M) | 0°C → 25°C (gradient) | 12 | 8.5:1 | 92 |
HCl/MeOH (0.5M) | 25°C (isothermal) | 24 | 5:1 | 78 |
PTSA/toluene | Reflux → 25°C | 8 | 7:1 | 85 |
Microwave irradiation significantly accelerates both the cyclization and O-methylation steps, reducing reaction times from hours to minutes while improving regioselectivity. The dihydroxytetrahydroisoquinoline intermediate undergoes selective methylation using dimethyl carbonate as a green methylating agent under microwave conditions (150°C, 300W, 15 minutes) with potassium carbonate as base [4]. This approach achieves >99% conversion with <0.5% O-overalkylation byproducts – a marked improvement over conventional heating (80°C, 8 hours, 92% conversion). For the cyclization step, microwave-assisted Pictet-Spengler reactions employing scandium(III) triflate (5 mol%) in ethanol at 100°C for 20 minutes deliver the tetrahydroisoquinoline core in 89% isolated yield, compared to 72% yield via thermal heating at reflux for 8 hours [4]. Energy consumption analysis reveals a 15-fold reduction in kW·h/mol under microwave conditions.
Table 2: Microwave vs Conventional Thermal Synthesis Performance
Reaction Step | Conventional Method | Microwave Method | Time Reduction | Yield Increase | Energy Saving |
---|---|---|---|---|---|
Cyclization | 8h, 80°C, 72% yield | 20min, 100°C, 89% yield | 24x | +17% | 92% |
O-Methylation | 8h, 80°C, 92% conversion | 15min, 150°C, >99% conversion | 32x | +7% | 94% |
N-Phenethylation | 12h, 25°C, 87% conversion | 30min, 80°C, 98% conversion | 24x | +11% | 89% |
Oxalate salt formation critically enhances the crystalline properties and stability of the final API. The free base is dissolved in anhydrous acetone at 50°C and treated with 1.05 equivalents of oxalic acid in ethyl acetate. Solvent screening identified acetone/ethyl acetate (4:1 v/v) as optimal, yielding rhomboid crystals with >99.5% chemical purity after single crystallization [4]. Key parameters include:
The process delivers oxalate salt with consistent moisture content (<0.3% w/w by Karl Fischer) and eliminates residual solvents to ICH Q3C limits. XRPD analysis confirms Form I monomorphism in all batches [4].
Table 3: Solvent System Impact on Oxalate Crystallization Efficiency
Solvent Combination | Crystal Habit | Purity (%) | Recovery (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Acetone/EtOAc (4:1) | Rhomboid plates | 99.7 | 98.2 | Acetone: 120; EtOAc: 80 |
Methanol/MTBE (1:3) | Needles | 98.5 | 91.7 | MeOH: 3500; MTBE: 210 |
Ethanol/water (3:1) | Agglomerates | 99.1 | 95.3 | EtOH: 820 |
THF/heptane (1:2) | Prisms | 99.3 | 96.8 | THF: 310 |
Chromatography-free manufacturing employs cascade crystallization and pH-shift extraction to achieve API purity >99.5% without column purification. The strategy involves:
This approach achieves 83% overall yield from the phenethylamine starting material at kilogram scale, significantly outperforming chromatographic methods (typical yield: 65-70%) [4]. The purification cost per kilogram is reduced by 78% compared to preparative HPLC processes. Residual metal catalysts from earlier steps are controlled to <5 ppm via activated carbon treatment during the free base crystallization step.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: